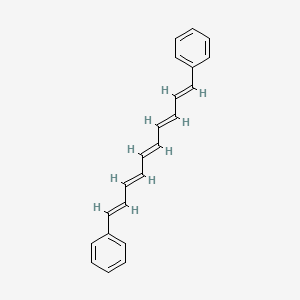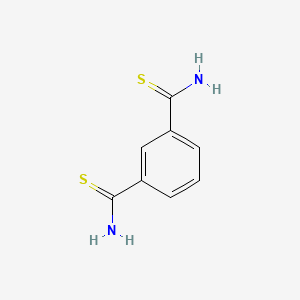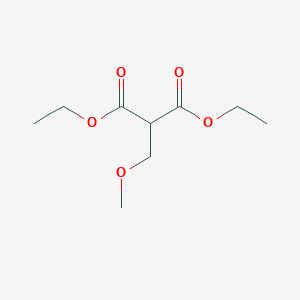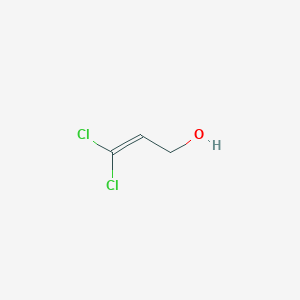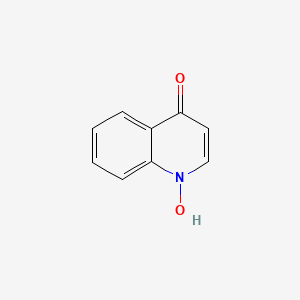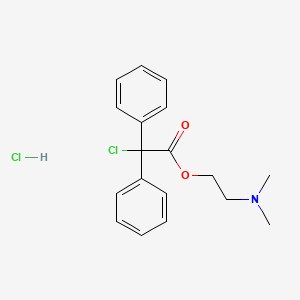
Hydroxylamine, O,O'-(m-phenylenedimethylene)di-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, O,O’-(m-phenylenedimethylene)di-, dihydrochloride is a chemical compound. It contains total 24 bond(s); 12 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 hydroxylamine(s) (aliphatic) . It is related to Hydroxylamine, O-(phenylmethyl)-, which has the molecular formula C7H9NO .
Synthesis Analysis
Hydroxylamine can be synthesized by several methods. One method involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran at 0 °C, providing O-tert-Butyl-N,N-disubstituted hydroxylamines by direct N-O bond formation . Another method involves a plasma-electrochemical cascade pathway powered by electricity for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions .Molecular Structure Analysis
The molecular structure of Hydroxylamine, O,O’-(m-phenylenedimethylene)di-, dihydrochloride is complex, with multiple bonds and a six-membered ring . The related compound Hydroxylamine, O-(phenylmethyl)- has the molecular formula C7H9NO .Chemical Reactions Analysis
Hydroxylamine reacts as an oxygen nucleophile, most likely via its ammonia oxide tautomer, towards both phosphate di- and triesters of 2-hydroxypyridine . A Pd-catalyzed O-arylation of ethyl acetohydroximate as an hydroxylamine equivalent with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope .Physical And Chemical Properties Analysis
Hydroxylamine, O,O’-(m-phenylenedimethylene)di-, dihydrochloride has a molecular weight of 123.1525 . The related compound Hydroxylamine is a white hygroscopic crystalline solid, almost always provided and used as an aqueous solution .Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
30777-80-1 |
|---|---|
Nom du produit |
Hydroxylamine, O,O'-(m-phenylenedimethylene)di-, dihydrochloride |
Formule moléculaire |
C8H11Cl2NO2 |
Poids moléculaire |
224.08 g/mol |
Nom IUPAC |
3,5-dioxa-4-azabicyclo[5.3.1]undeca-1(11),7,9-triene;dihydrochloride |
InChI |
InChI=1S/C8H9NO2.2ClH/c1-2-7-4-8(3-1)6-11-9-10-5-7;;/h1-4,9H,5-6H2;2*1H |
Clé InChI |
PHLAYKBAQFGEJI-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC=C2)CONO1.Cl.Cl |
SMILES canonique |
C1C2=CC(=CC=C2)CONO1.Cl.Cl |
Autres numéros CAS |
30777-80-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



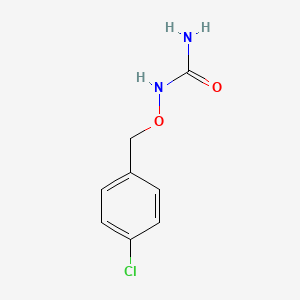



![Spiro[1,2-dihydroindene-3,4'-1,3-oxazolidine]-2',5'-dione](/img/structure/B3050990.png)

